Imipramine N-glucuronide is a metabolite of the tricyclic antidepressant drug Imipramine. It is formed in the liver through N-glucuronidation, a metabolic process that involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to Imipramine, catalyzed by UGT enzymes [, , ]. This conjugation process increases the water solubility of Imipramine, facilitating its elimination from the body [].
Importantly, Imipramine N-glucuronide is not pharmacologically active, meaning it does not exhibit the antidepressant effects of its parent drug, Imipramine [].
Imipramine N-Glucuronide is a significant metabolite of imipramine, a tricyclic antidepressant primarily used to treat major depression and enuresis in children. This compound is formed through the process of glucuronidation, which is catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase 1A4. The glucuronidation process enhances the solubility of imipramine, facilitating its excretion from the body .
Imipramine N-Glucuronide is classified as a phase II metabolite and is derived from imipramine, which belongs to the class of tricyclic antidepressants. The glucuronidation process is essential for drug metabolism, as it converts lipophilic compounds into more hydrophilic forms that can be easily excreted .
The synthesis of Imipramine N-Glucuronide involves the glucuronidation of imipramine using recombinant uridine 5’-diphospho-glucuronosyltransferase 1A4 in the presence of uridine diphosphate glucuronic acid (UDPGA). This enzymatic reaction transfers a glucuronic acid moiety to the nitrogen atom of imipramine .
In an industrial context, this compound can be produced by incubating imipramine with recombinant UGT1A4 and UDPGA, followed by purification using solid-phase extraction techniques. High-performance liquid chromatography is often employed to quantify the product .
The molecular formula for Imipramine N-Glucuronide is CHNO, with a molecular weight of approximately 465.54 g/mol. The structure features a glucuronic acid moiety attached to the nitrogen atom of imipramine, which alters its pharmacokinetic properties compared to its parent compound .
The compound exhibits a complex structure that includes:
Imipramine N-Glucuronide primarily undergoes hydrolysis, reverting to imipramine and glucuronic acid. This reaction is facilitated by β-glucuronidase enzymes under physiological conditions .
Imipramine N-Glucuronide acts similarly to imipramine by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This inhibition increases the concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
The formation of Imipramine N-Glucuronide involves critical biochemical pathways:
Relevant analyses often include assessments of solubility, stability under varying pH conditions, and interaction with biological matrices.
Imipramine N-Glucuronide is extensively utilized in pharmacokinetic studies to investigate the metabolism and excretion profiles of imipramine. It serves as a valuable probe substrate for studying UGT1A4 activity, aiding researchers in understanding drug metabolism mechanisms . Additionally, it provides insights into variations in drug response due to genetic polymorphisms affecting UGT activity.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: